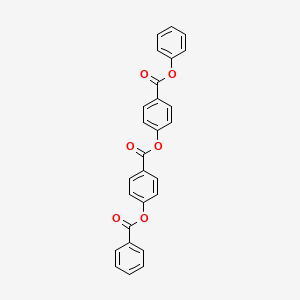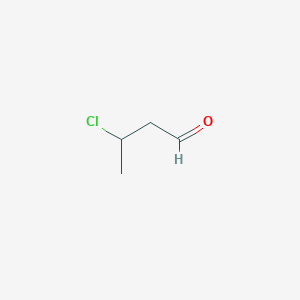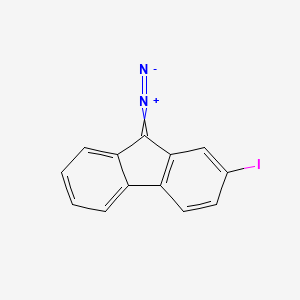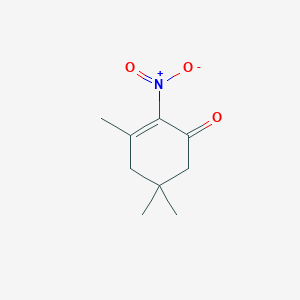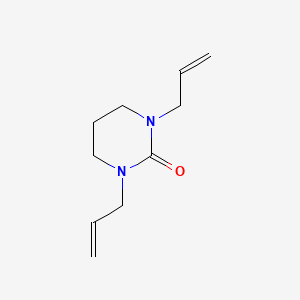
2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyrimidinone, characterized by the presence of tetrahydro and di-2-propenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- typically involves the reaction of pyrimidinone derivatives with propenyl groups under specific conditions. One common method includes the use of catalytic hydrogenation to introduce the tetrahydro group, followed by alkylation to attach the di-2-propenyl groups. The reaction conditions often require controlled temperatures and the presence of suitable catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- involves its interaction with molecular targets and pathways within biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinethione, tetrahydro-1,3-di-2-propenyl-: This compound is similar in structure but contains a thione group instead of an oxo group.
2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-ethyl-: This compound has ethyl groups instead of propenyl groups.
Uniqueness
2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
83132-60-9 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1,3-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-6-11-8-5-9-12(7-4-2)10(11)13/h3-4H,1-2,5-9H2 |
Clé InChI |
POAKGPSGRNFNGA-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCCN(C1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




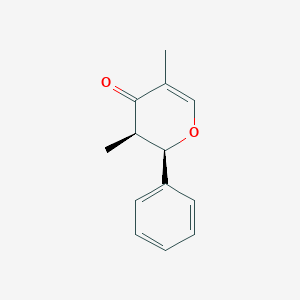

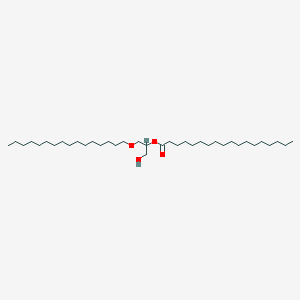
![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
